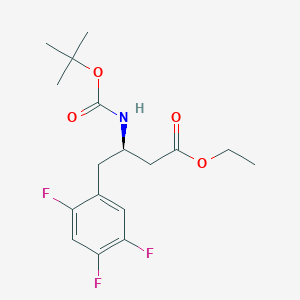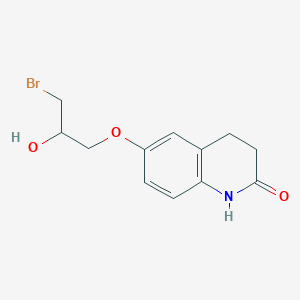
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one is an organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The compound also features a bromo-substituted hydroxypropoxy group attached to the quinolinone core. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions. This step forms the bicyclic quinolinone structure.
Introduction of the Hydroxypropoxy Group: The hydroxypropoxy group can be introduced through an etherification reaction. This involves reacting the quinolinone core with 3-bromo-1,2-propanediol in the presence of a base such as potassium carbonate.
Bromination: The final step involves the selective bromination of the hydroxypropoxy group using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the hydroxypropoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The quinolinone core can be reduced to the corresponding tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), base (potassium carbonate), solvent (dimethylformamide, DMF).
Oxidation Reactions: Oxidizing agents (PCC, Jones reagent), solvent (dichloromethane, DCM).
Reduction Reactions: Reducing agents (LiAlH4), solvent (ether).
Major Products Formed
Substitution Reactions: Substituted quinolinone derivatives with various functional groups.
Oxidation Reactions: Quinolinone derivatives with carbonyl groups.
Reduction Reactions: Tetrahydroquinoline derivatives.
科学研究应用
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of bioactive compounds for drug discovery.
Medicine: Explored for its potential therapeutic applications. It is studied for its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of polymers, dyes, and other industrial products.
作用机制
The mechanism of action of 6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact mechanism of action depends on the specific biological target and the context of its application.
相似化合物的比较
Similar Compounds
6-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
6-(3-iodo-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
6-(3-methoxy-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar structure with a methoxy group instead of bromine.
Uniqueness
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of the bromo-substituted hydroxypropoxy group, which imparts specific reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the hydroxypropoxy group enhances the compound’s solubility and interaction with biological targets, contributing to its potential therapeutic applications.
属性
分子式 |
C12H14BrNO3 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC 名称 |
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14BrNO3/c13-6-9(15)7-17-10-2-3-11-8(5-10)1-4-12(16)14-11/h2-3,5,9,15H,1,4,6-7H2,(H,14,16) |
InChI 键 |
GAABHZOHQTWJJW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC(CBr)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2-Nitrophenylsulfonyl)amino]acetamide](/img/structure/B8644899.png)
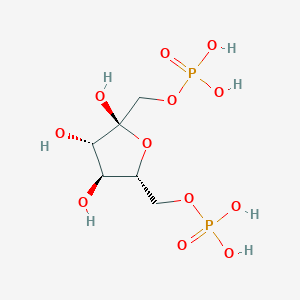
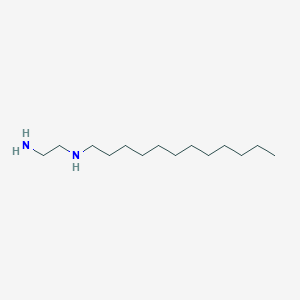
![3-Amino-5-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8644920.png)
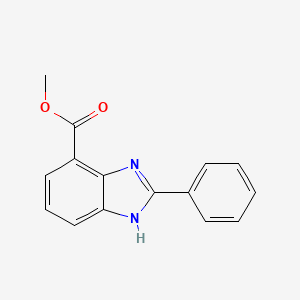
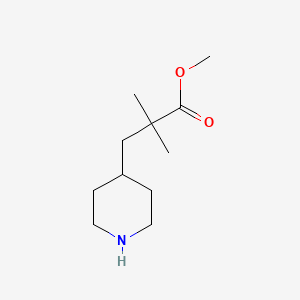
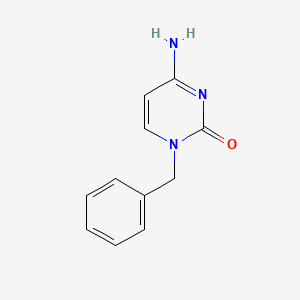
![N-[4-(Aminomethyl)-2-chloro-6-methylphenyl]acetamide](/img/structure/B8644940.png)
![Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8644948.png)
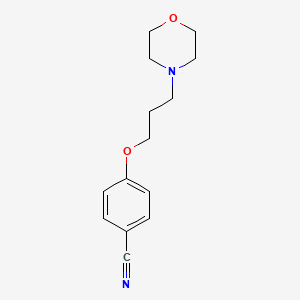
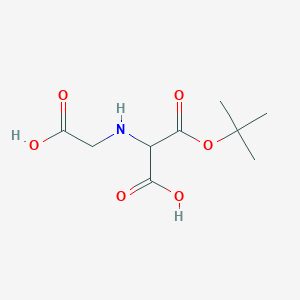
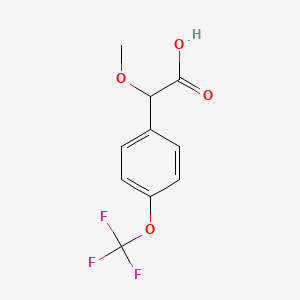
![5-[4-(Dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B8644999.png)
